molecular formula C10H11N3S2 B1676852 5-(benzylthio)-N-methyl-1,3,4-thiadiazol-2-amine

5-(benzylthio)-N-methyl-1,3,4-thiadiazol-2-amine

Katalognummer: B1676852
Molekulargewicht: 237.3 g/mol
InChI-Schlüssel: KFLNRVSOQJTXDG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

MS21570 is a selective antagonist of the G protein-coupled receptor 171 (GPR171). It has been studied for its potential effects on anxiety-like behavior and fear conditioning in animal models. The compound has a molecular weight of 237.34 and a chemical formula of C10H11N3S2 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of MS21570 involves the reaction of N-methyl-1,3,4-thiadiazol-2-amine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: Industrial production of MS21570 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as recrystallization or chromatography .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

MS21570 übt seine Wirkung aus, indem es selektiv den GPR171-Rezeptor antagonisiert. Dieser Rezeptor ist an der Regulation von ängstlichem Verhalten und Angstkonditionierung beteiligt. Durch die Hemmung von GPR171 reduziert MS21570 die Bindung von endogenen Liganden, was zu einer verringerten Aktivierung von nachgeschalteten Signalwegen führt. Dies führt in Tiermodellen zu einem reduzierten ängstlichen Verhalten und Angstverhalten .

Ähnliche Verbindungen:

Einzigartigkeit: MS21570 ist einzigartig aufgrund seiner hohen Selektivität für GPR171 und seiner gut dokumentierten Auswirkungen auf ängstliches Verhalten und Angstkonditionierung. Im Gegensatz zu anderen Verbindungen wurde MS21570 ausgiebig in Tiermodellen untersucht, was ein robustes Verständnis seiner pharmakologischen Eigenschaften bietet .

Wirkmechanismus

MS21570 exerts its effects by selectively antagonizing the GPR171 receptor. This receptor is involved in the regulation of anxiety-like behavior and fear conditioning. By inhibiting GPR171, MS21570 reduces the binding of endogenous ligands, leading to decreased activation of downstream signaling pathways. This results in reduced anxiety-like behavior and fear responses in animal models .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: MS21570 is unique due to its high selectivity for GPR171 and its well-documented effects on anxiety-like behavior and fear conditioning. Unlike other compounds, MS21570 has been extensively studied in animal models, providing a robust understanding of its pharmacological properties .

Biologische Aktivität

5-(Benzylthio)-N-methyl-1,3,4-thiadiazol-2-amine is a compound of significant interest due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this thiadiazole derivative.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of benzylthio derivatives with appropriate amine precursors. The structural framework includes a thiadiazole ring which is known for its pharmacological versatility. The presence of the benzylthio group enhances the compound's lipophilicity and biological activity.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit notable antimicrobial properties. A study demonstrated that various derivatives of 1,3,4-thiadiazole showed high activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, with some compounds being more potent than reference drugs like ciprofloxacin .

Compound Target Bacteria Activity
This compoundS. aureusHigh activity
This compoundE. coliModerate activity

Anticancer Properties

The anticancer potential of this compound has been evaluated against various human cancer cell lines. One study reported its efficacy against breast cancer (MDA-MB-231) and prostate cancer (PC3) cell lines, with IC50 values indicating significant cytotoxic effects .

Cell Line IC50 (µM) Reference Drug IC50 (µM)
MDA-MB-231920 (Imatinib)
PC312.57N/A

The mechanism by which thiadiazole derivatives exert their anticancer effects often involves the induction of apoptosis and cell cycle arrest. Flow cytometry analyses have shown that these compounds can significantly induce apoptotic cell death in cancer cells .

Case Studies and Research Findings

  • Study on Anticancer Activity : In a comparative study involving multiple derivatives, this compound exhibited superior activity against the MDA-MB-231 cell line compared to standard treatments .
  • Antimicrobial Evaluation : A series of derivatives were synthesized and tested for their antibacterial properties. The results indicated that modifications in the benzyl group significantly influenced antibacterial activity against both Gram-positive and Gram-negative bacteria .
  • Molecular Docking Studies : Molecular docking simulations have suggested potential interactions between this compound and key proteins involved in cancer proliferation pathways, indicating a mechanism for its observed biological activities .

Eigenschaften

IUPAC Name

5-benzylsulfanyl-N-methyl-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3S2/c1-11-9-12-13-10(15-9)14-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFLNRVSOQJTXDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NN=C(S1)SCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of sodium ethoxide in ethanol (prepared by adding 13.5 g of anhydrous sodium methoxide to 300 ml of absolute ethanol) was added 31 g of 2-methylamino-5-mercapto-1,3,4-thiadiazole. After stirring for 15 min. at room temperature, 36 g of benzyl bromide was added to the homogeneous solution and the reaction heated to reflux of 4 hrs. At the end of the reflux period, most of the ethanol was removed at reduced pressure, water was added and the reaction extracted with ethyl acetate, which was washed with water and saturated NaCl, then dried over Na2SO4. Removal of the solvent gave a viscous oil which was crystallized from a mixture of ether and petroleum ether to give 29.7 g of 2-methylamino-5-benzylthio-1,3,4-thiadiazole, MP 87°-89° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
36 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(benzylthio)-N-methyl-1,3,4-thiadiazol-2-amine
Reactant of Route 2
Reactant of Route 2
5-(benzylthio)-N-methyl-1,3,4-thiadiazol-2-amine
Reactant of Route 3
5-(benzylthio)-N-methyl-1,3,4-thiadiazol-2-amine
Reactant of Route 4
Reactant of Route 4
5-(benzylthio)-N-methyl-1,3,4-thiadiazol-2-amine
Reactant of Route 5
Reactant of Route 5
5-(benzylthio)-N-methyl-1,3,4-thiadiazol-2-amine
Reactant of Route 6
Reactant of Route 6
5-(benzylthio)-N-methyl-1,3,4-thiadiazol-2-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.